molecular formula C7H5BrN4S B13096657 5-(6-Bromopyrazin-2-yl)thiazol-2-amine

5-(6-Bromopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13096657
M. Wt: 257.11 g/mol
InChI Key: ZHMANWFKQWZNDR-UHFFFAOYSA-N
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Description

5-(6-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-bromopyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) as a catalyst to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromopyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(6-Bromopyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyrazine ring can form halogen bonds with target proteins, enhancing binding affinity and specificity . The thiazole ring can interact with active sites of enzymes, inhibiting their activity and disrupting cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Bromopyrazin-2-yl)thiazol-2-amine is unique due to the presence of both the bromopyrazine and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(6-bromopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,9,11)

InChI Key

ZHMANWFKQWZNDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)C2=CN=C(S2)N

Origin of Product

United States

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